Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate
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Overview
Description
Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate is a heterocyclic organic compound with the molecular formula C15H14Cl2NO4. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 7,8-dichloroquinoline-2,3-dicarboxylate typically involves the reaction of aryl amines with diethyl acetylenedicarboxylate in the presence of a catalyst. One efficient method employs 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . This reaction forms the quinoline scaffold through a pseudo three-component reaction, creating one C–N and two C–C bonds.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 7,8-dichloroquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cellular processes in microorganisms, contributing to their antimicrobial and antimalarial effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester
- 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester
- 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester
Uniqueness
Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at positions 7 and 8 can enhance its electron-withdrawing properties, potentially increasing its potency as an antimicrobial or antimalarial agent .
Properties
Molecular Formula |
C15H13Cl2NO4 |
---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
diethyl 7,8-dichloroquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H13Cl2NO4/c1-3-21-14(19)9-7-8-5-6-10(16)11(17)12(8)18-13(9)15(20)22-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
QPEQJHMHTLOVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC(=C2Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
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